4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is known for its unique structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, typically starting with the preparation of the core benzoyl and hydrazonoyl structures. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may involve heating and stirring under reflux conditions to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
What sets 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of bromine and chlorine atoms, which may confer unique chemical and biological properties.
Properties
CAS No. |
769150-61-0 |
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Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c24-15-9-10-20(33-23(32)17-6-2-4-8-19(17)26)14(11-15)12-28-29-21(30)13-27-22(31)16-5-1-3-7-18(16)25/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
PNJMBMBVSFUVOC-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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